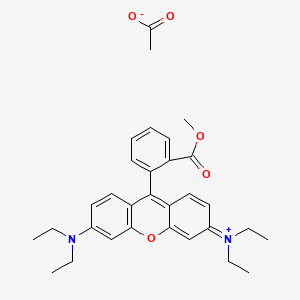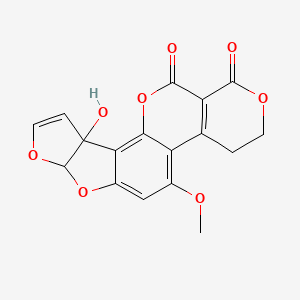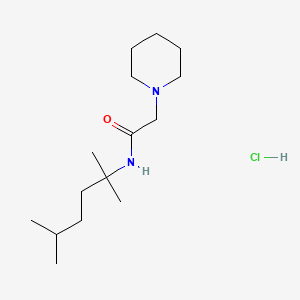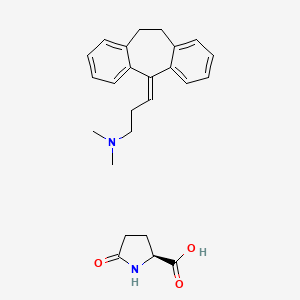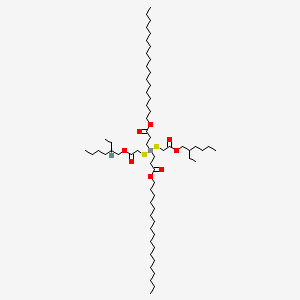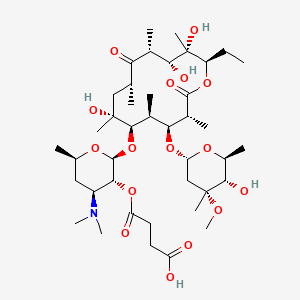
Erythromycin succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythromycin succinate is a macrolide antibiotic derived from erythromycin, which is produced by the bacterium Saccharopolyspora erythraea. It is used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and sexually transmitted diseases. This compound is known for its ability to inhibit bacterial protein synthesis, making it effective against a wide range of bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions
Erythromycin succinate is synthesized through the esterification of erythromycin with succinic acid. The reaction typically involves the use of an acid catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, this compound is produced through a fermentation process using Saccharopolyspora erythraea. The fermentation broth is then subjected to a series of purification steps, including extraction, crystallization, and drying, to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Erythromycin succinate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can occur at various positions on the erythromycin molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the erythromycin molecule .
Major Products
The major products formed from these reactions include various erythromycin derivatives, which can have different pharmacological properties and applications .
Scientific Research Applications
Erythromycin succinate has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying macrolide antibiotics and their chemical properties.
Biology: this compound is used in research on bacterial protein synthesis and antibiotic resistance mechanisms.
Medicine: It is extensively studied for its therapeutic effects and potential new uses in treating bacterial infections.
Industry: This compound is used in the development of new antibiotic formulations and drug delivery systems
Mechanism of Action
Erythromycin succinate exerts its effects by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis. This action prevents the growth and replication of bacteria, leading to their eventual death. The molecular targets of this compound include various components of the bacterial ribosome, and the pathways involved are primarily related to protein synthesis .
Comparison with Similar Compounds
Erythromycin succinate is part of the macrolide family of antibiotics, which includes other compounds such as azithromycin, clarithromycin, and spiramycin. Compared to these similar compounds, this compound is unique in its specific esterification with succinic acid, which enhances its stability and bioavailability. Additionally, this compound has a broader spectrum of activity and is less prone to resistance compared to some other macrolides .
List of Similar Compounds
- Azithromycin
- Clarithromycin
- Spiramycin
- Roxithromycin
Properties
CAS No. |
10605-34-2 |
|---|---|
Molecular Formula |
C41H71NO16 |
Molecular Weight |
834.0 g/mol |
IUPAC Name |
4-[(2S,3R,4S,6R)-4-(dimethylamino)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-6-methyloxan-3-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C41H71NO16/c1-14-27-41(10,51)34(47)22(4)31(46)20(2)18-39(8,50)36(58-38-33(56-29(45)16-15-28(43)44)26(42(11)12)17-21(3)53-38)23(5)32(24(6)37(49)55-27)57-30-19-40(9,52-13)35(48)25(7)54-30/h20-27,30,32-36,38,47-48,50-51H,14-19H2,1-13H3,(H,43,44)/t20-,21-,22+,23+,24-,25+,26+,27-,30+,32+,33-,34-,35+,36-,38+,39-,40-,41-/m1/s1 |
InChI Key |
HUKYDKSXFKBBIW-DTOMAXNRSA-N |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)OC(=O)CCC(=O)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)OC(=O)CCC(=O)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


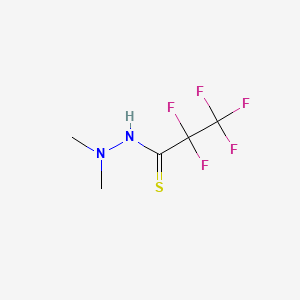


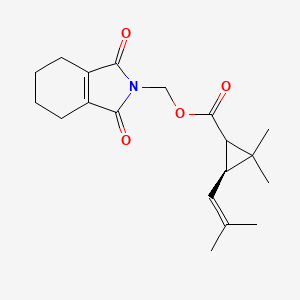
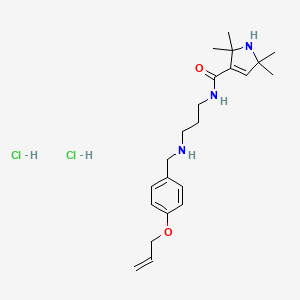

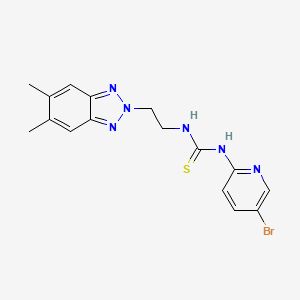
![4-chloro-3-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid;pyridine](/img/structure/B12722647.png)
![8-(4-iodophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12722652.png)
